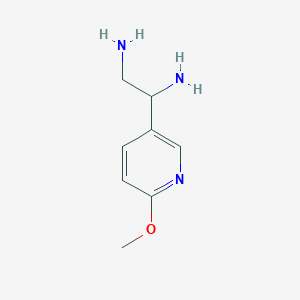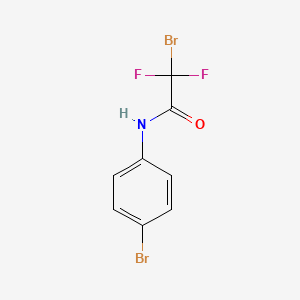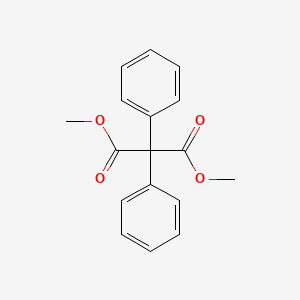
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is a chemical compound that features a fluorinated pyridine ring attached to a methylbenzaldehyde moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects imparted by the fluorine atom on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of the methylbenzaldehyde group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through various fluorination reactions, such as the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently attach the methylbenzaldehyde group to the fluorinated pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
Oxidation: 4-(2-Fluoropyridin-4-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Fluoropyridin-4-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is largely dependent on its specific application. In biological systems, the fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A compound with a similar fluorinated pyridine structure, used in the synthesis of kinase inhibitors.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A selective inhibitor of MAP4K4, showcasing the versatility of fluorinated pyridine derivatives.
Uniqueness
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is unique due to its combination of a fluorinated pyridine ring and a methylbenzaldehyde moiety. This structure imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C13H10FNO |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
4-(2-fluoropyridin-4-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-10(2-3-12(9)8-16)11-4-5-15-13(14)7-11/h2-8H,1H3 |
Clé InChI |
HLHXMWYCHFRSTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)



![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)




